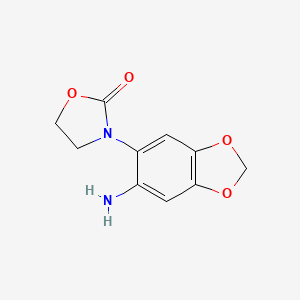

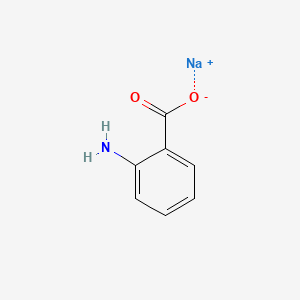

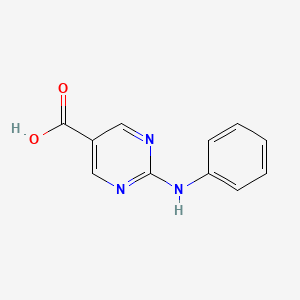

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by several synonyms, including “6’-Amino-3’,4’-(methylenedioxy)acetophenone” and "6-Amino-3,4-methylenedioxyacetophenone" .

Synthesis Analysis

In one study, a mixture of 1-(6-aminobenzo[1,3]dioxol-5-yl)ethanone and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol containing 20% (w/v) aqueous sodium hydroxide solution was heated under reflux for 10 minutes .Molecular Structure Analysis

The title compound, C15H12N2O3, crystallizes with Z′ = 2 in the space group P\overline {1} and the intramolecular dimensions show evidence for a polarized molecular–electronic structure . Each of the two independent types of molecule forms its own hydrogen-bonded supramolecular substructure .Physical And Chemical Properties Analysis

The compound “1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” has a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol .Mechanism of Action

The mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed to act by binding to and inhibiting the activity of enzymes involved in the production of certain metabolites. Specifically, it is believed to bind to and inhibit the activity of cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), acetylcholinesterase (AChE), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of metabolites such as prostaglandins, monoamines, and leukotrienes, which are involved in inflammation and other physiological processes.

Biochemical and Physiological Effects

This compound has been studied for its potential use as an anti-inflammatory agent and as an antifungal agent. In studies, this compound has been shown to inhibit the production of prostaglandins and other metabolites involved in inflammation. Additionally, it has been shown to inhibit the growth of fungi in vitro, suggesting that it may have potential as an antifungal agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one in lab experiments is its high purity and high yield when synthesized. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of this compound is that its mechanism of action is not yet fully understood, so its effects in vivo are not yet known. Additionally, this compound is not yet approved for use in humans, so its safety and efficacy in humans is not yet known.

Future Directions

The potential of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one as a therapeutic agent is still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential use in treating a variety of diseases and conditions. Additionally, further research could focus on exploring the safety and efficacy of this compound in humans, as well as its potential use as an antifungal agent. Finally, further research could focus on exploring the potential of this compound as a tool for biophysical research.

Synthesis Methods

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring, and finally the oxidation of the amino group. This method yields a high yield of this compound with excellent purity. Other methods for the synthesis of this compound include the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring and the oxidation of the amino group.

Scientific Research Applications

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has been studied for its potential use in medicinal chemistry, as a therapeutic agent, and as a tool for biophysical research. It has been used in a variety of studies, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme monoamine oxidase (MAO), and the inhibition of the enzyme acetylcholinesterase (AChE). It has also been used in studies of the inhibition of the enzyme lipoxygenase (LOX) and in studies of the inhibition of the enzyme 5-lipoxygenase (5-LOX). Additionally, this compound has been studied for its potential use as an antifungal agent and as an anti-inflammatory agent.

Safety and Hazards

properties

IUPAC Name |

3-(6-amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c11-6-3-8-9(16-5-15-8)4-7(6)12-1-2-14-10(12)13/h3-4H,1-2,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLNPGYABRGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC3=C(C=C2N)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)